N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide

Description

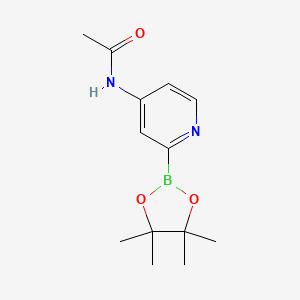

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is a boronate ester-containing compound featuring a pyridine core substituted with an acetamide group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 2-position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis . Its pyridine ring introduces electronic and steric effects distinct from phenyl analogs, influencing reactivity and binding properties in drug design .

Properties

Molecular Formula |

C13H19BN2O3 |

|---|---|

Molecular Weight |

262.11 g/mol |

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide |

InChI |

InChI=1S/C13H19BN2O3/c1-9(17)16-10-6-7-15-11(8-10)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) |

InChI Key |

MRDLQMMMWWNJRN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves three key steps:

- Synthesis of the pyridinyl acetamide precursor : Functionalization of a pyridine ring with an acetamide group.

- Introduction of the boronate ester group : Conversion of a halogenated pyridine intermediate into the corresponding boronate ester via palladium-catalyzed borylation.

- Purification and characterization : Isolation of the final product by chromatographic methods and confirmation by spectroscopic techniques.

Detailed Preparation Procedure

A representative and well-documented synthetic route is summarized below, based on palladium-catalyzed borylation of a halogenated pyridinyl acetamide precursor:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of N-(4'-iodo-[1,1'-biphenyl]-4-yl)acetamide (model precursor) | 4'-iodo-[1,1'-biphenyl]-4-amine, acetyl chloride, triethylamine, dichloromethane, 0 °C | Acetylation of amino group to form acetamide | High yield; reaction at 0 °C for 1 h; purification by silica gel chromatography |

| 2. Palladium-catalyzed borylation | N-(4'-iodo-[1,1'-biphenyl]-4-yl)acetamide, bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2, anhydrous DMSO, 90 °C, 16 h | Conversion of aryl iodide to aryl boronate ester | ~78% isolated yield; purification by silica gel chromatography |

| 3. Purification and characterization | Extraction, washing, drying, chromatography | Final product as yellowish solid | Confirmed by ^1H NMR and other analytical techniques |

This method is adaptable to the pyridinyl system by replacing the biphenyl amine with the corresponding halogenated pyridinyl amine, followed by acetylation and borylation under similar conditions.

Reaction Scheme Summary

- Starting from 4-iodo-2-aminopyridine or 2-iodo-4-aminopyridine, the amino group is acetylated using acetyl chloride and triethylamine in dichloromethane at low temperature.

- The resulting N-(halopyridinyl)acetamide is subjected to palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron and potassium acetate in anhydrous DMSO at 90 °C for 16 hours.

- The reaction mixture is worked up by filtration, extraction, and purification by silica gel chromatography to afford N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide in good yield.

Key Research Findings and Optimization Notes

- Catalyst and Ligand : Pd(dppf)Cl2 is an effective catalyst for the borylation step, providing high conversion and selectivity.

- Base : Potassium acetate is commonly used as a mild base to facilitate the transmetalation step.

- Solvent : Anhydrous DMSO is preferred for its ability to dissolve reagents and stabilize catalytic species.

- Temperature and Time : Elevated temperature (90 °C) and extended reaction time (16 h) are critical for high yields.

- Purification : Silica gel chromatography with dichloromethane/methanol mixtures is effective for isolating the pure compound.

- Characterization : ^1H NMR spectroscopy confirms the structure, with characteristic signals for the aromatic protons, methyl groups of the acetamide, and pinacol boronate ester methyls.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (3–5 mol%) | High catalytic activity |

| Base | Potassium acetate (3.5 equiv.) | Promotes efficient borylation |

| Solvent | Anhydrous DMSO | Good solubility and catalyst stability |

| Temperature | 90 °C | Optimal for reaction rate and selectivity |

| Reaction time | 16 hours | Ensures complete conversion |

| Workup | Filtration over celite, extraction with ethyl acetate, washing with water/brine | Removes impurities effectively |

| Purification | Silica gel chromatography (DCM/MeOH 95:5) | Yields pure product |

Alternative Methods and Variations

- Some literature reports the use of other palladium catalysts such as Pd(PPh3)4 or polymer-bound Pd catalysts in similar borylation reactions.

- The halogenated precursor can be prepared via regioselective halogenation of aminopyridines followed by acetylation.

- The boronate ester group can alternatively be introduced by direct lithiation of the pyridine ring followed by quenching with trialkyl borates, though this is less common due to harsher conditions.

Applications and Significance of the Preparation

The prepared this compound serves as a versatile intermediate for:

- Suzuki-Miyaura cross-coupling to build complex heteroaryl frameworks.

- Medicinal chemistry programs targeting kinase inhibitors, including second-generation Bruton’s tyrosine kinase inhibitors relevant to cancer and autoimmune diseases.

- Material science applications where functionalized pyridines with boronate esters are building blocks for polymers and sensors.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts with bases like potassium carbonate in solvents such as DMF or THF.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Various biaryl compounds.

Scientific Research Applications

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Potential use in the development of enzyme inhibitors and fluorescent probes.

Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Key Compounds:

Physical and Spectral Properties

- Melting Points : Pyridine derivatives generally exhibit lower melting points (e.g., 124–139°C for cyclopropane-containing analogs) compared to phenyl analogs (143–145°C) due to reduced symmetry .

- NMR Signatures : Pyridin-4-yl acetamides show distinct downfield shifts for NH (δ ~2.10 ppm) and aromatic protons (δ ~7.37–7.47 ppm) versus phenyl analogs .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 252.12 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in disease processes. For example, some derivatives exhibit inhibition against Aurora kinases which play a crucial role in cell division and cancer progression .

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species .

- Anticancer Properties : Research indicates that related compounds may possess anticancer effects by inducing apoptosis in cancer cells through various pathways .

Antimicrobial Activity

Recent studies have evaluated the Minimum Inhibitory Concentration (MIC) values for compounds related to this compound:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 24 | Staphylococcus aureus | 4–8 |

| Compound 24 | Mycobacterium abscessus | 4–8 |

| Compound 24 | Mycobacterium smegmatis | 4–8 |

| Compound 24 | Mycobacterium tuberculosis (H37Rv) | 0.5–1.0 |

These results indicate a promising profile for the compound as an antimicrobial agent against resistant strains.

Anticancer Activity

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Luteolin Derivative | MCF-7 (Breast Cancer) | 42 ± 2 |

| Luteolin Derivative | A549 (Lung Cancer) | 6.7 |

These findings highlight the potential of the compound in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of a series of pyridine-based compounds against drug-resistant strains of bacteria. Among these compounds, one with a similar structure to this compound showed significant activity against MRSA strains with an MIC value of 6 µg/mL .

Case Study 2: Cancer Cell Apoptosis

In another study focused on cancer therapeutics, derivatives of the compound were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated that specific substitutions on the pyridine ring enhanced cytotoxicity and induced apoptotic pathways effectively .

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide, and how can by-product formation be minimized?

The synthesis typically involves acylation of a boronate-containing aniline derivative. For example, acetyl chloride is reacted with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in dichloromethane (CH2Cl2) using triethylamine as a base. However, low yields (e.g., 8%) and diacetylation by-products are common due to competing amine acylation at multiple sites . To minimize by-products:

- Use stoichiometric control (e.g., limiting acetyl chloride equivalents).

- Optimize reaction temperature (e.g., 0°C initial cooling to suppress side reactions).

- Employ purification via silica gel chromatography with diethyl ether as an eluent.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key for identifying the pyridyl-acetamide backbone (e.g., acetamide NH at δ ~9.9 ppm, aromatic protons at δ 6.3–8.5 ppm) and boronate ester signals (e.g., B-O-C peaks at δ ~1.3 ppm for tetramethyl groups) .

- HRMS : Validates molecular weight (e.g., calculated vs. observed [M+H]<sup>+</sup>). For example, cyclopropyl derivatives of similar boronate esters show <0.5 ppm mass accuracy in HRMS .

- Melting point analysis : Provides preliminary purity assessment (e.g., sharp melting ranges like 124–128°C indicate crystallinity) .

Q. How does the boronate ester moiety influence solubility and reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the boron center for Suzuki-Miyaura couplings. However, steric hindrance from the tetramethyl groups may reduce reactivity with bulky substrates. Methodological considerations:

- Use Pd(PPh3)4 or Pd(dppf)Cl2 catalysts for aryl-aryl couplings .

- Optimize base (e.g., K2CO3) and solvent (e.g., DMF/H2O mixtures) to prevent boronate hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved catalytic or biological activity?

- Density Functional Theory (DFT) : Predicts electronic effects of substituents on the pyridine ring (e.g., electron-withdrawing groups increase acetamide NH acidity, enhancing hydrogen-bonding interactions).

- Molecular docking : Screens for binding affinity to biological targets (e.g., kinase enzymes) by simulating interactions between the boronate ester and active-site residues.

- Solvent-accessible surface area (SASA) analysis : Evaluates steric effects of tetramethyl groups on reaction intermediates .

Q. What strategies resolve contradictions in crystallographic data for boronate-containing acetamides?

- Twinned data refinement : Use SHELXL for high-resolution structures, especially when crystals exhibit pseudo-merohedral twinning .

- Hirshfeld surface analysis : Identifies weak interactions (e.g., C-H···O) that may distort bond lengths in X-ray structures .

- Complementary techniques : Pair X-ray crystallography with solid-state NMR to validate boron coordination geometry .

Q. How can reaction conditions be tailored to enable meta-selective C–H borylation of related acetamide substrates?

- Anionic ligand systems : Use [Ir(COD)OMe]2 with dtbpy ligands to direct borylation to meta positions via steric and electronic modulation .

- Substrate pre-functionalization : Introduce directing groups (e.g., carbonyls) to orient the catalyst for selective C–H activation.

- Kinetic vs. thermodynamic control : Lower temperatures (e.g., 40°C) favor meta selectivity over ortho/para pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.